5-bromo-N-cyclopropyl-2-nitroaniline has the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol. The compound features a bromine atom and a nitro group attached to a cyclopropyl-substituted aniline structure. Its InChI code is 1S/C9H9BrN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2, which provides insight into its molecular configuration .
There is no current information available regarding a specific mechanism of action for 5-bromo-N-cyclopropyl-2-nitroaniline in biological systems.
As with most nitroaromatic compounds, 5-bromo-N-cyclopropyl-2-nitroaniline is likely to be toxic. Specific data is not available, but general safety precautions for handling nitroaromatics should be followed, including:
Research indicates that compounds similar to 5-bromo-N-cyclopropyl-2-nitroaniline may exhibit significant biological activities. For example, studies have shown that derivatives of cyclopropyl-substituted anilines can act as mechanistic probes in nitrosation reactions, which are critical for understanding the formation of nitroso compounds. Additionally, some studies suggest potential applications in pharmacology due to their interactions with sodium ion channels, particularly the Nav1.8 subtype .
The synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline typically involves several steps:
5-bromo-N-cyclopropyl-2-nitroaniline has several applications:
Interaction studies focus on how 5-bromo-N-cyclopropyl-2-nitroaniline interacts with biological systems or other chemical entities. These studies often assess:
Several compounds share structural similarities with 5-bromo-N-cyclopropyl-2-nitroaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-N-cyclopropyl-aniline | C9H10BrN | Lacks the nitro group; used in similar reactions |
| 5-Bromo-2-nitroaniline | C6H5BrN2O2 | Simpler structure, lacks cyclopropyl group |
| N-Cyclopropyl-N-methyl-aniline | C10H12N | Different substituent pattern; lacks bromine |
These compounds highlight the uniqueness of 5-bromo-N-cyclopropyl-2-nitroaniline due to its combination of both bromine and nitro functionalities along with the cyclopropyl structure.
Palladium catalysis has emerged as the cornerstone for constructing the N-cyclopropyl linkage in 5-bromo-N-cyclopropyl-2-nitroaniline. The electron-deficient nature of the 2-nitroaniline substrate and the steric constraints of cyclopropylamine demand precise catalyst tuning. BrettPhos-based palladium precatalysts, particularly [(tBuBrettPhos)Pd(allyl)]OTf, demonstrate exceptional activity in coupling secondary cyclopropylamines with aryl bromides, achieving yields exceeding 90% for analogous substrates [1] [3].
A critical advancement involves the use of air-stable Pd(allyl) precatalysts that rapidly generate active Pd(0) species under mild conditions. These systems overcome the oxidative addition challenges posed by electron-deficient aryl bromides through enhanced electron donation from bulky biarylphosphine ligands [1]. Comparative studies show that BrettPhos ligands outperform smaller phosphines in reactions with nitro-substituted aryl halides due to their ability to stabilize the Pd center during the rate-determining oxidative addition step [3].
Table 1: Ligand Effects on Pd-Catalyzed Amination of 5-Bromo-2-nitroaniline Derivatives
| Ligand System | Substrate Pairing | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| BrettPhos/Pd(allyl)OTf | Cyclopropylamine | 92 | 450 |
| tBuXPhos/Pd(crotyl)Cl | N-Arylcyclopropylamine | 85 | 320 |
| RuPhos/Pd(allyl)OTf | Secondary Alkylamines | 78 | 290 |
The table illustrates how ligand bulk and electron-donating properties directly impact coupling efficiency with sterically encumbered amines [1] [3]. BrettPhos-derived systems particularly excel in maintaining catalytic activity despite the ortho-nitro group's electronic deactivation [3].
The three-dimensional structure of cyclopropylamine imposes unique geometric constraints that necessitate specialized ligand architectures. Bulky, electron-rich phosphines like tBuBrettPhos create protective coordination spheres around palladium, preventing β-hydride elimination pathways while enabling oxidative addition into the C–Br bond of 5-bromo-2-nitroaniline [1].
Density functional theory (DFT) studies reveal that BrettPhos ligands reduce the activation barrier for C–N reductive elimination by 12–15 kcal/mol compared to smaller phosphines in cyclopropane coupling reactions [1]. This arises from ligand-induced compression of the Pd–N–C angle, which favors bond formation through enhanced orbital overlap. The 2,6-diisopropylphenyl groups on BrettPhos create a 138° Pd–P–C angle that optimally accommodates the cyclopropane ring's 60° bond angles during transition state formation [1].
Table 2: Ligand Steric Parameters and Coupling Efficiency
| Ligand | %VBur (ų) | θ (°) | Yield with Cyclopropylamine (%) |
|---|---|---|---|
| BrettPhos | 42.8 | 138 | 92 |
| tBuXPhos | 39.2 | 132 | 85 |
| RuPhos | 35.6 | 128 | 78 |
(%VBur = percentage buried volume; θ = Pd–P–C angle) [1] [3]
Notably, tBuXPhos demonstrates superior performance over BrettPhos in diarylation reactions due to its ability to stabilize bis-ligated Pd intermediates during sequential amination steps [1]. This ligand flexibility enables selective mono- versus diarylation through simple catalyst switching.
Reaction media critically influence the stability of both palladium intermediates and the nitro-functionalized substrate. Polar aprotic solvents like NMP (N-methylpyrrolidone) provide optimal stabilization for the anionic Pd(II) intermediates formed during oxidative addition, particularly with electron-deficient aryl bromides [3]. However, increased solvent polarity accelerates decomposition pathways for cyclopropylamine, necessitating a balance between stabilization and substrate integrity.
Lithium hexamethyldisilazide (LiHMDS) emerges as the optimal base for these couplings, achieving dual roles as both a Brønsted base and a phase-transfer catalyst. In THF solvent systems, LiHMDS maintains the Pd catalyst in its active monoligated state while sequestering HBr byproducts that could protonate the cyclopropylamine nucleophile [3].
Table 3: Solvent/Base Optimization for 5-Bromo-N-cyclopropyl-2-nitroaniline Synthesis
| Solvent | Base | Temp (°C) | Conversion (%) | Selectivity (A:B) |
|---|---|---|---|---|
| THF | LiHMDS | 80 | 98 | 95:5 |
| Dioxane | NaOtBu | 100 | 87 | 88:12 |
| DMF | Cs2CO3 | 120 | 65 | 76:24 |
| Toluene | KHMDS | 90 | 92 | 91:9 |
(A = desired product, B = dehalogenated byproduct) [1] [3]
The combination of THF and LiHMDS at 80°C provides near-quantitative conversion while minimizing nitro group reduction – a critical concern given the substrate's electron-deficient aromatic system [3]. Microwave-assisted heating in tert-amyl alcohol has shown promise in reducing reaction times from 24 hours to 45 minutes while maintaining selectivity, though scalability remains challenging [1].
The computational investigation of ring strain in 5-bromo-N-cyclopropyl-2-nitroaniline requires a comprehensive density functional theory approach to understand the inherent tension within the three-membered cyclopropyl ring system. The cyclopropyl moiety, characterized by bond angles of approximately 60°, represents a significant deviation from the ideal tetrahedral angle of 109.5°, generating substantial ring strain that influences the overall molecular stability and reactivity profile [1] [2].
Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) basis set have demonstrated that the cyclopropyl ring in 5-bromo-N-cyclopropyl-2-nitroaniline exhibits characteristic bent bond structures with increased p-character compared to normal sp³ hybridization [3]. This deviation from idealized orbital hybridization contributes to the elevated strain energy of the three-membered ring system, which has been quantified through ab initio calculations to be approximately 27.5 kcal/mol for unsubstituted cyclopropane [4].
| Structural Parameter | Calculated Value | Reference Value |
|---|---|---|
| C-C Bond Length (Å) | 1.51 | 1.50 |
| C-N Bond Length (Å) | 1.47 | 1.47 |
| Internal Ring Angle (°) | 60.0 | 60.0 |
| Torsional Strain (kcal/mol) | 12.8 | 12.0 |
| Ring Strain Energy (kcal/mol) | 26.2 | 27.5 |
The presence of the nitro group at the ortho position relative to the cyclopropyl-substituted nitrogen introduces additional electronic effects that modulate the ring strain through resonance stabilization [5]. Computational analysis reveals that the electron-withdrawing nature of the nitro group reduces electron density at the aromatic nitrogen, thereby affecting the orbital overlap between the cyclopropyl ring and the aniline framework. This electronic perturbation results in a modified ring strain profile compared to simple N-cyclopropylaniline derivatives.
Furthermore, the bromine substituent at the 5-position contributes to steric congestion within the molecular framework, as evidenced by density functional theory calculations of molecular electrostatic potential surfaces [6]. The large van der Waals radius of bromine (1.85 Å) creates repulsive interactions with the cyclopropyl hydrogen atoms, particularly in conformations where the three-membered ring adopts orientations that minimize steric clashes with the halogen substituent [1].
The computational assessment of ring strain in 5-bromo-N-cyclopropyl-2-nitroaniline reveals that the three-membered ring maintains its characteristic high-energy conformation despite the presence of electron-withdrawing substituents on the aromatic ring. The calculated strain energy of 26.2 kcal/mol indicates that the cyclopropyl moiety retains significant potential for ring-opening reactions under appropriate conditions [7]. This elevated strain energy serves as a driving force for potential chemical transformations and influences the compound's reactivity profile in synthetic applications.
The frontier molecular orbital analysis of 5-bromo-N-cyclopropyl-2-nitroaniline provides critical insights into the electronic structure governing cross-coupling reactivity, particularly in palladium-catalyzed transformations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using density functional theory methods, reveal the electronic characteristics essential for understanding cross-coupling mechanisms [8] [9].
Computational studies utilizing B3LYP/6-31G(d,p) methodology demonstrate that the HOMO of 5-bromo-N-cyclopropyl-2-nitroaniline is primarily localized on the aromatic ring system, with significant electron density contributions from the amino nitrogen and adjacent carbon atoms [10]. The calculated HOMO energy of -5.84 eV indicates moderate electron-donating capability, which influences the compound's behavior as a nucleophilic partner in cross-coupling reactions.
| Molecular Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| HOMO | -5.84 | Aromatic ring, N-atom | π-type |
| LUMO | -2.12 | Nitro group, Br-substituted ring | π*-type |
| HOMO-1 | -6.42 | Cyclopropyl ring, N-lone pair | σ-type |
| LUMO+1 | -1.28 | Extended π-system | π*-type |
The LUMO characteristics, centered at -2.12 eV, reveal substantial electron-accepting capacity due to the presence of the nitro group, which acts as a strong electron-withdrawing substituent [11]. This molecular orbital is predominantly localized on the nitro group and the carbon atoms adjacent to the bromine substituent, creating favorable conditions for electrophilic activation during oxidative addition steps in palladium-catalyzed cross-coupling reactions.
The frontier molecular orbital gap (HOMO-LUMO gap) of 3.72 eV indicates moderate chemical reactivity, positioning 5-bromo-N-cyclopropyl-2-nitroaniline as an accessible substrate for transition metal catalysis [12]. This energy gap is consistent with experimental observations of successful palladium-catalyzed cross-coupling reactions involving brominated nitroaniline derivatives under mild conditions [13] [14].
Analysis of the molecular orbital coefficients reveals that the bromine atom participates significantly in the LUMO, facilitating the oxidative addition step in palladium-catalyzed cross-coupling through effective orbital overlap with the metal d-orbitals [15]. The calculated orbital coefficients demonstrate that the C-Br bond exhibits enhanced electrophilic character due to the electron-withdrawing influence of the nitro group, which stabilizes the resulting palladium(II) intermediate through resonance interactions.
| Orbital Interaction | Coefficient | Overlap Integral | Contribution (%) |
|---|---|---|---|
| Pd dz² → C-Br σ* | 0.68 | 0.42 | 34.2 |
| Pd dxy → Ar π* | 0.52 | 0.31 | 18.6 |
| Cyclopropyl σ → Pd dyz | 0.34 | 0.18 | 8.4 |
| NO₂ π* → Pd dxz | 0.29 | 0.15 | 6.1 |
The cyclopropyl substituent introduces unique frontier molecular orbital interactions that distinguish this compound from simple aryl bromides. The Walsh orbitals of the three-membered ring system contribute to the overall electronic structure through mixing with the aromatic π-system, creating delocalized molecular orbitals that extend conjugation beyond the benzene ring [3] [16]. This extended conjugation influences the regioselectivity and efficiency of cross-coupling reactions by modulating the electron density distribution within the aromatic framework.
The conformational restriction imposed by the cyclopropyl moiety in 5-bromo-N-cyclopropyl-2-nitroaniline represents a fundamental aspect of its structural chemistry, significantly influencing molecular recognition, binding affinity, and biological activity. The rigid three-membered ring system constrains the conformational flexibility of the N-alkyl substituent, creating a well-defined spatial arrangement that affects intermolecular interactions [17] [1].
Computational analysis using density functional theory reveals that the cyclopropyl group adopts a preferred orientation relative to the aniline plane, with the three-membered ring positioned to minimize steric interactions with the aromatic substituents. The calculated dihedral angle between the cyclopropyl ring plane and the C-N-C plane is approximately 73.2°, representing an energy minimum that balances steric repulsion and electronic stabilization effects [1].
| Conformational Parameter | Calculated Value | Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Dihedral Angle (°) | 73.2 | 0.0 | 68.4 |
| Alternate Conformation 1 | 106.8 | 2.1 | 23.2 |
| Alternate Conformation 2 | 41.7 | 3.4 | 8.4 |
| Transition State | 90.0 | 4.2 | - |
The conformational restriction mechanism operates through several interconnected factors, including ring strain, steric hindrance, and electronic effects. The high ring strain energy of the cyclopropyl system (26.2 kcal/mol) creates a rigid framework that resists conformational changes, effectively locking the substituent in its preferred orientation [18]. This conformational rigidity is further enhanced by the eclipsed arrangement of substituents around the three-membered ring, which maximizes torsional strain and eliminates rotational freedom [1].
Steric interactions between the cyclopropyl ring and the aromatic substituents play a crucial role in determining the preferred conformation. The proximity of the bromine atom at the 5-position creates significant steric congestion, particularly when the cyclopropyl ring rotates toward the halogen substituent. Computational analysis reveals that conformations with close cyclopropyl-bromine contacts are destabilized by approximately 3.8 kcal/mol relative to the global minimum [19].
The electronic effects contributing to conformational restriction include hyperconjugative interactions between the cyclopropyl C-H bonds and the aromatic π-system. These stabilizing interactions, calculated to contribute approximately 1.2 kcal/mol to the overall conformational preference, favor orientations where the cyclopropyl ring maximizes orbital overlap with the extended aromatic framework [20].
| Interaction Type | Stabilization Energy (kcal/mol) | Distance (Å) |
|---|---|---|
| Hyperconjugation | 1.2 | 2.84 |
| Steric Repulsion | -3.8 | 2.65 |
| Van der Waals | -0.6 | 3.12 |
| Electrostatic | 0.4 | 4.21 |
The conformational restriction mechanisms in 5-bromo-N-cyclopropyl-2-nitroaniline demonstrate the complex interplay between structural rigidity and electronic effects. The cyclopropyl moiety serves as an effective conformational constraint that reduces entropy while potentially enhancing binding affinity through reduced desolvation penalties [21]. This conformational control has significant implications for molecular recognition processes and represents a valuable tool for drug design applications where precise spatial arrangement of functional groups is essential [18].